molecular formula C13H10OS2 B5466339 (Z)-1-phenyl-3-sulfanyl-3-thiophen-2-ylprop-2-en-1-one

(Z)-1-phenyl-3-sulfanyl-3-thiophen-2-ylprop-2-en-1-one

Cat. No.: B5466339
M. Wt: 246.4 g/mol
InChI Key: UBPITSUDAXRIFD-XFXZXTDPSA-N
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Description

(Z)-1-phenyl-3-sulfanyl-3-thiophen-2-ylprop-2-en-1-one is an organic compound characterized by the presence of a phenyl group, a thiophene ring, and a sulfanyl group attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-phenyl-3-sulfanyl-3-thiophen-2-ylprop-2-en-1-one typically involves the reaction of thiophene-2-carbaldehyde with phenylacetylene in the presence of a base, followed by the addition of a sulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-phenyl-3-sulfanyl-3-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or substituted thiophenes.

Scientific Research Applications

(Z)-1-phenyl-3-sulfanyl-3-thiophen-2-ylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-1-phenyl-3-sulfanyl-3-thiophen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-phenyl-3-sulfanyl-3-thiophen-2-ylprop-2-en-1-one: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

    Thiophene derivatives: Compounds containing the thiophene ring, which share similar chemical properties and reactivity.

    Phenylpropenones: Compounds with a phenyl group attached to a propenone backbone, which exhibit similar structural features.

Uniqueness

(Z)-1-phenyl-3-sulfanyl-3-thiophen-2-ylprop-2-en-1-one is unique due to the combination of the phenyl, thiophene, and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(Z)-1-phenyl-3-sulfanyl-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS2/c14-11(10-5-2-1-3-6-10)9-12(15)13-7-4-8-16-13/h1-9,15H/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPITSUDAXRIFD-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(C2=CC=CS2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C(/C2=CC=CS2)\S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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